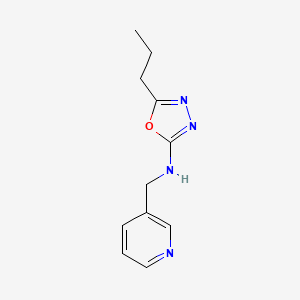
5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of oxadiazole and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, studies have shown that this compound binds to metal ions, such as copper and iron, and forms a complex. This complex then emits fluorescence, which can be used for detection purposes. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on cells or animals. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine in lab experiments is its high sensitivity for detecting metal ions. In addition, this compound is relatively easy to synthesize and purify. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine. One direction is to explore its potential as a therapeutic agent for treating cancer and other diseases. Another direction is to investigate its potential as a fluorescent probe for detecting other metal ions. Additionally, further studies are needed to determine its long-term effects on human health and its potential for environmental applications.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
One of the most common methods for synthesizing 5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine is through a reaction between 3-(propylthio)aniline, pyridine-3-carboxaldehyde, and cyanogen azide. The reaction is carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine has been studied for its potential applications in various fields of scientific research. One of the most significant applications is its use as a fluorescent probe for detecting metal ions, such as copper and iron. This compound has also been studied for its potential as a therapeutic agent for treating cancer and other diseases.
Eigenschaften
IUPAC Name |
5-propyl-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-4-10-14-15-11(16-10)13-8-9-5-3-6-12-7-9/h3,5-7H,2,4,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBKVAZEHGWAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
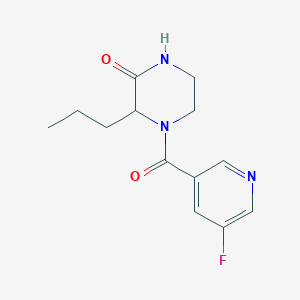
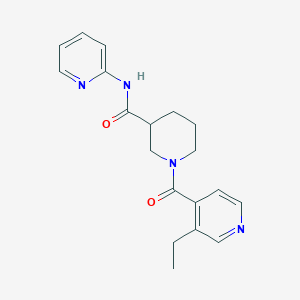
![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)
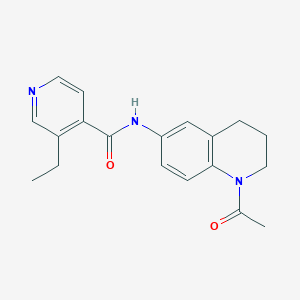
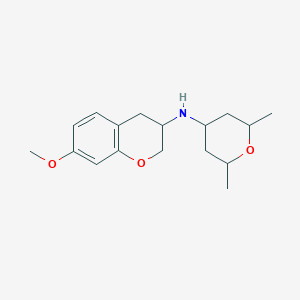

![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)

![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)